(3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride
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Overview
Description
(3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a benzyloxy group, and a butanoic acid moiety. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride typically involves several steps, including the protection of functional groups, formation of the carbon skeleton, and deprotection. One common method involves the use of a protected amino acid derivative, which undergoes a series of reactions to introduce the benzyloxy group and form the desired butanoic acid structure. The final step involves the conversion to the hydrochloride salt to enhance solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to improve efficiency and reduce reaction times. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The benzyloxy group can be reduced to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of substituted amino acid derivatives.
Scientific Research Applications
(3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the benzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-amino-4-(methoxy)butanoic acid hydrochloride
- (3S)-3-amino-4-(ethoxy)butanoic acid hydrochloride
- (3S)-3-amino-4-(phenoxy)butanoic acid hydrochloride
Uniqueness
(3S)-3-amino-4-(benzyloxy)butanoic acid hydrochloride is unique due to the presence of the benzyloxy group, which imparts specific chemical and physical properties. This group can enhance the compound’s stability, solubility, and ability to interact with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
(3S)-3-amino-4-phenylmethoxybutanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c12-10(6-11(13)14)8-15-7-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2,(H,13,14);1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZBAGCTULPTPV-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H](CC(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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